![molecular formula C22H28ClN3O2 B2989614 1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216717-78-0](/img/structure/B2989614.png)
1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds usually involves several steps, each requiring specific reagents and conditions. It often starts with the formation of the benzimidazole core, followed by the addition of various functional groups.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular weight, the arrangement of atoms, and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the methoxy group might undergo reactions such as demethylation, while the benzimidazole core might participate in reactions like electrophilic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods. These properties can provide valuable information about how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Sensitizing Capacity and Safety in Topical Use
A study evaluated the sensitizing capacity of sertaconazole, an antimycotic, indicating its safety in topical use without causing contact dermatitis. This suggests that compounds with similar properties could be explored for dermatological applications (Romaguera et al., 1992).
Effects on Reactivity and Driving Ability
Research on the antihistamine astemizole, which has structural similarities to complex organic molecules, showed no significant impairment in driving or operation of machinery, highlighting the importance of understanding the cognitive and psychomotor effects of chemical compounds (Moser et al., 1983).
Exposure and Health Implications
Studies on human exposure to various chemicals, including phenols and parabens, provide insights into the widespread exposure and potential health implications of environmental chemicals. Such research underscores the need for evaluating the exposure and safety profiles of new chemical compounds (Pollack et al., 2016).
Drug Metabolism and Pharmacogenetics
Research into the metabolism of drugs, such as a comprehensive haplotype analysis of the CES2 gene relevant to the activation of anticancer drugs, highlights the significance of genetic factors in drug metabolism and efficacy. This area of research is crucial for developing personalized medicine and understanding how new compounds may be metabolized in different populations (Kim et al., 2007).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant if the compound is a drug or a potential drug candidate. The mechanism of action can be determined through various biochemical and pharmacological studies.
Propiedades
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2.ClH/c1-26-18-8-7-9-19(16-18)27-15-14-25-21-11-4-3-10-20(21)23-22(25)17-24-12-5-2-6-13-24;/h3-4,7-11,16H,2,5-6,12-15,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINIBKRRQLKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CN4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


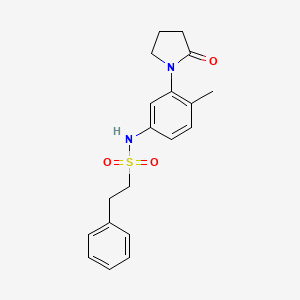
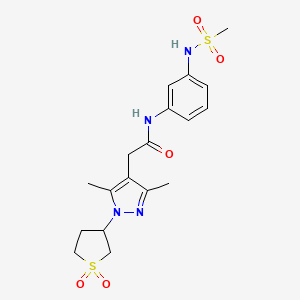
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989540.png)

![Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B2989542.png)
![N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2989545.png)
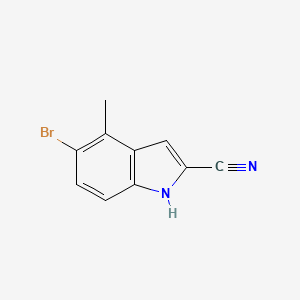
![N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2989549.png)
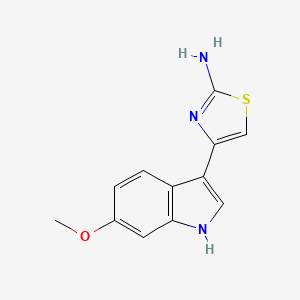

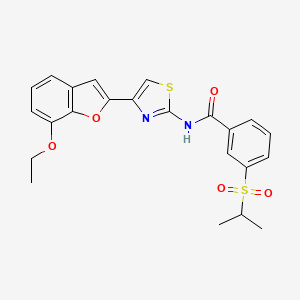
![7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2989553.png)
![7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2989554.png)